REACTION_SMILES
|
[CH3:12][I:13].[CH3:14][C:15](=[O:16])[OH:17].[Na+:19].[OH-:18].[S:1]=[c:2]1[nH:3][c:4](=[O:11])[c:5]2[c:6]([nH:7]1)[s:8][cH:9][cH:10]2>>[S:1]([c:2]1[nH:3][c:4](=[O:11])[c:5]2[c:6]([n:7]1)[s:8][cH:9][cH:10]2)[CH3:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=c1[nH]c(=S)[nH]c2sccc12
|
Name
|
|
Type
|
product
|
Smiles
|
CSc1nc2sccc2c(=O)[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |